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molecular formula C8H12N2O B2714149 N-[2-(1H-pyrrol-1-yl)ethyl]acetamide CAS No. 73627-16-4

N-[2-(1H-pyrrol-1-yl)ethyl]acetamide

Cat. No. B2714149
M. Wt: 152.197
InChI Key: AINNREVYHRIRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188389

Procedure details

A mixture of ethylenediamine (12 g), 2,5-dimethoxytetrahydrofuran (29 g), dioxane (400 ml), and acetic acid (200 ml) is refluxed for 4 hr and then stirred at 20° to 30° C. for 10 hr. The solvents are removed under reduced pressure, the residue is dissolved in chloroform and the solution is washed successively with conc. sodium bicarbonate and water. The organic phase is dried over magnesium sulfate, filtered and evaporated. The residue is crystallized from ethyl acetate-diethyl ether to give the title compound (20 g): mp 59°-60° C., ir(CHCl3) 3420 and 1660 cm-1, nmr-(CDCl3) δ 1.92(s), 3.25(dd), 3.62(dd), 3.99(dd), 4.06(dd), 6.00(s), 6.18(t) and 6.77(t), and anal. calc'd. for C8H12N2O: C, 63.13% H, 7.95% N, 18.41% and found: C, 63.27% H, 7.87% N, 18.51%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].CO[CH:7]1[CH2:11][CH2:10][CH:9](OC)O1.[O:14]1CCO[CH2:16][CH2:15]1>C(O)(=O)C>[N:3]1([CH2:2][CH2:1][NH:4][C:15](=[O:14])[CH3:16])[CH:9]=[CH:10][CH:11]=[CH:7]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
29 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
400 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 20° to 30° C. for 10 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in chloroform
WASH
Type
WASH
Details
the solution is washed successively with conc. sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethyl acetate-diethyl ether

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
N1(C=CC=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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